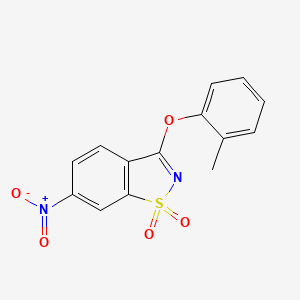![molecular formula C18H19ClO B11706588 4-[1-(3-Chlorophenyl)cyclohexyl]phenol CAS No. 41768-92-7](/img/structure/B11706588.png)
4-[1-(3-Chlorophenyl)cyclohexyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(3-Chlorophenyl)cyclohexyl]phenol is an organic compound that features a cyclohexyl ring substituted with a 3-chlorophenyl group and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-Chlorophenyl)cyclohexyl]phenol typically involves the following steps:
Formation of the cyclohexyl ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 3-chlorophenyl group: This step often involves a Friedel-Crafts alkylation reaction where a chlorobenzene derivative is reacted with the cyclohexyl ring in the presence of a Lewis acid catalyst.
Attachment of the phenol group: This can be done through a nucleophilic substitution reaction where a phenol derivative is introduced to the cyclohexyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic hydrogenation: To form the cyclohexyl ring.
Friedel-Crafts alkylation:
Nucleophilic substitution: For attaching the phenol group.
Chemical Reactions Analysis
Types of Reactions
4-[1-(3-Chlorophenyl)cyclohexyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chlorophenyl group can be reduced to form the corresponding cyclohexyl derivative.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[1-(3-Chlorophenyl)cyclohexyl]phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(3-Chlorophenyl)cyclohexyl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins in biological systems.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
4-[1-(4-Chlorophenyl)cyclohexyl]phenol: Similar structure but with the chlorine atom in the para position.
4-[1-(3-Bromophenyl)cyclohexyl]phenol: Similar structure but with a bromine atom instead of chlorine.
4-[1-(3-Methylphenyl)cyclohexyl]phenol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
4-[1-(3-Chlorophenyl)cyclohexyl]phenol is unique due to the specific positioning of the chlorine atom, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
41768-92-7 |
|---|---|
Molecular Formula |
C18H19ClO |
Molecular Weight |
286.8 g/mol |
IUPAC Name |
4-[1-(3-chlorophenyl)cyclohexyl]phenol |
InChI |
InChI=1S/C18H19ClO/c19-16-6-4-5-15(13-16)18(11-2-1-3-12-18)14-7-9-17(20)10-8-14/h4-10,13,20H,1-3,11-12H2 |
InChI Key |
PZOKCWMXRLAGTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-propionamide](/img/structure/B11706510.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2,4-dimethylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706512.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11706531.png)


![2-bromo-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B11706548.png)

![3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B11706554.png)
![2-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide](/img/structure/B11706557.png)
![3-nitro-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11706567.png)


